molecular formula C11H11N3O3 B1392541 2-(4-Nitrophenyl)-5-propyl-1,3,4-oxadiazole CAS No. 944661-22-7

2-(4-Nitrophenyl)-5-propyl-1,3,4-oxadiazole

Cat. No. B1392541
M. Wt: 233.22 g/mol
InChI Key: ICOMSZKQJHRRCL-UHFFFAOYSA-N
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Description

The compound “2-(4-Nitrophenyl)-5-propyl-1,3,4-oxadiazole” is likely an organic compound containing a nitrophenyl group and an oxadiazole ring. The nitrophenyl group consists of a benzene ring with a nitro group (-NO2), and the oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the aromatic nitrophenyl group and the oxadiazole ring, which could have implications for its chemical reactivity and physical properties .


Chemical Reactions Analysis

The nitro group in the nitrophenyl moiety is a strong electron-withdrawing group, which could make the compound reactive towards nucleophilic substitution reactions . The oxadiazole ring might also participate in various chemical reactions, but without specific information, it’s difficult to predict .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the nitrophenyl group and the oxadiazole ring in this compound could influence its properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Antibacterial Properties

  • 1,3,4-oxadiazoles, including variations with nitrophenyl groups, have demonstrated significant antibacterial activities. For instance, certain derivatives have shown strong activity against bacteria like Staphylococcus aureus (Hirao et al., 1971).

Central Nervous System (CNS) Activity

  • Some 1,3,4-oxadiazole derivatives, including those with nitrophenyl groups, have been linked to CNS depressant activities. These compounds showed promising results in antidepressant, anticonvulsant, and antianxiety activities without neurotoxicity (Singh et al., 2012).

Corrosion Inhibition

  • Certain oxadiazoles, such as those containing 4-nitrophenyl, have been studied for their effects on corrosion inhibition, particularly in relation to mild steel in hydrochloric acid. They have demonstrated the ability to inhibit corrosion through chemisorption on steel surfaces (Lagrenée et al., 2001).

Liquid Crystalline Properties

  • Oxadiazoles with nitrophenyl groups have been synthesized and investigated for their liquid crystalline properties. These compounds, particularly when they contain a nitro terminal group, exhibited various liquid crystalline mesophases, influenced by the presence of polar nitro groups (Abboud et al., 2017).

Antimicrobial Activity

  • 1,3,4-oxadiazole derivatives have displayed a range of biological effects, including antimicrobial properties. Some compounds, specifically those with disubstituted oxadiazole structures, have shown notable antibacterial and antifungal activities against various pathogens (Jafari et al., 2017).

Synthesis and Characterization

  • Research has focused on developing eco-friendly and efficient synthesis methods for 2-aryl-1,3,4-oxadiazoles. These methodologies emphasize high yields, simplicity, and the use of water as a reaction medium (Zhu et al., 2015).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Compounds containing a nitro group can be potentially explosive and might be harmful or toxic .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

2-(4-nitrophenyl)-5-propyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-2-3-10-12-13-11(17-10)8-4-6-9(7-5-8)14(15)16/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOMSZKQJHRRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)-5-propyl-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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